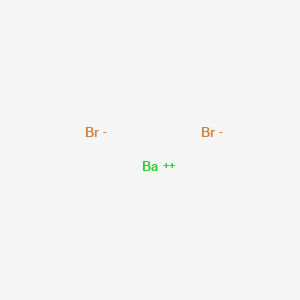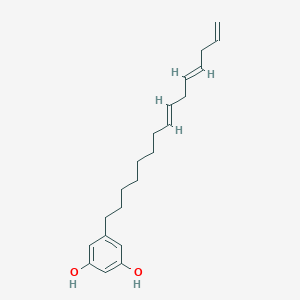![molecular formula C10H8OS B227318 2-[(E)-2-(2-Thienyl)vinyl]furan CAS No. 13640-90-9](/img/structure/B227318.png)
2-[(E)-2-(2-Thienyl)vinyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(2-Thienyl)vinyl]furan, also known as T-V-Furan, is a chemical compound that belongs to the class of organic compounds known as furans. It is a yellow crystalline solid with a molecular formula of C12H8O S. T-V-Furan has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(2-Thienyl)vinyl]furan is not well understood. However, it has been suggested that the thienyl and furan groups in this compound may play a role in its biological activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity and can scavenge free radicals. This compound has also been found to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(E)-2-(2-Thienyl)vinyl]furan in lab experiments is its high yield of synthesis. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for research on 2-[(E)-2-(2-Thienyl)vinyl]furan. One potential area of research is the development of new metal complexes with this compound as a ligand for catalytic reactions. Another area of research is the synthesis of new organic materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of 2-[(E)-2-(2-Thienyl)vinyl]furan involves the reaction between 2-thienylacetylene and furan in the presence of a palladium catalyst. This reaction leads to the formation of this compound in high yields.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(2-Thienyl)vinyl]furan has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. This compound has also been used as a building block in the synthesis of new organic materials with potential applications in optoelectronics.
Eigenschaften
CAS-Nummer |
13640-90-9 |
|---|---|
Molekularformel |
C10H8OS |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-(2-thiophen-2-ylethenyl)furan |
InChI |
InChI=1S/C10H8OS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H |
InChI-Schlüssel |
WPPPLLPIELPEOT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=CC2=CC=CS2 |
Kanonische SMILES |
C1=COC(=C1)C=CC2=CC=CS2 |
Synonyme |
2-[(E)-2-(2-Thienyl)vinyl]furan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)